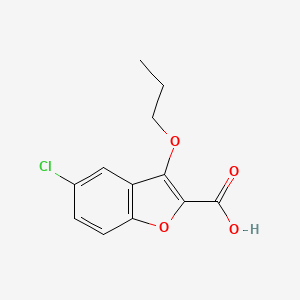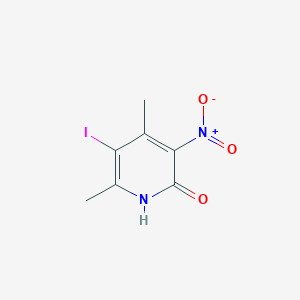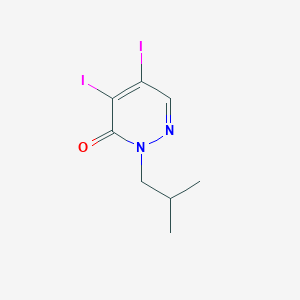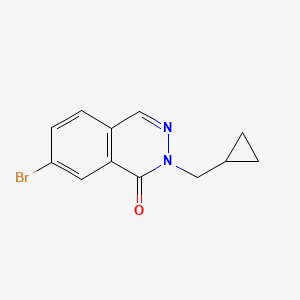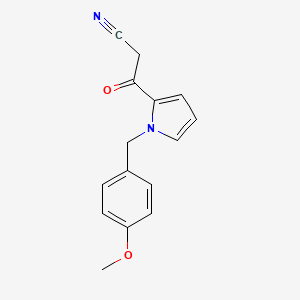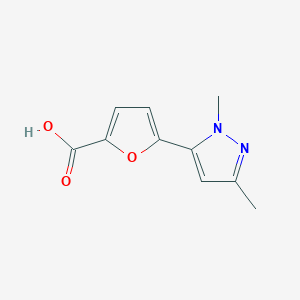
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that features both pyrazole and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and furan moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines. This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation and the use of readily available starting materials suggest that scalable production is feasible.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The pyrazole ring can be reduced to form different derivatives.
Substitution: Both the pyrazole and furan rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral, antibacterial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It has been used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antiviral studies, it has been shown to inhibit the main protease of SARS-CoV-2 by binding to its active site. This binding disrupts the protease’s function, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Dimethyl-1H-pyrazol-5-yl)sulfamoyl]furan-2-carboxylic acid
- 3-Methyl-1H-pyrazol-5-yl derivatives
Uniqueness
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid is unique due to the combination of pyrazole and furan rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-(2,5-dimethylpyrazol-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-5-7(12(2)11-6)8-3-4-9(15-8)10(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
JAZNGEDSXHLHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=C(O2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





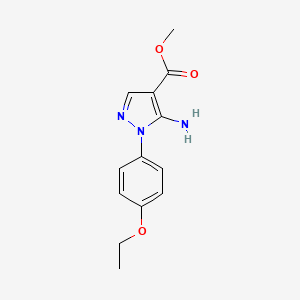

![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)

